Efegatran
Overview
Description
Efegatran is a direct thrombin inhibitor . It is used as an anticoagulant and has been studied for its efficacy in patients with unstable angina .
Molecular Structure Analysis
Efegatran has a molecular formula of C21H32N6O3 . Its average mass is 416.517 Da and its monoisotopic mass is 416.253601 Da .Physical And Chemical Properties Analysis
Efegatran has a chemical formula of C21H32N6O3 . Its exact mass is 402.24 and its molecular weight is 402.499 . The elemental analysis shows that it contains 59.68% carbon, 7.51% hydrogen, 20.88% nitrogen, and 11.92% oxygen .Scientific Research Applications
Efegatran in Acute Myocardial Infarction
Efegatran sulfate, studied as an adjunct to streptokinase, was explored for coronary reperfusion in acute myocardial infarction (MI). This research compared the efficacy of efegatran plus streptokinase versus heparin plus accelerated tissue plasminogen activator (TPA) in achieving early patency. However, efegatran plus streptokinase was not found superior to the current therapy of heparin and accelerated TPA in this context (Fung et al., 1999).
Development and Clinical Trials
Efegatran is a thrombin inhibitor developed by IVAX for treating thromboembolic disorders. It underwent Phase II trials for angina in Hungary and thrombosis in the US. Preliminary trials in unstable angina indicated similar efficacy to heparin at high doses, but no further development was reported after IVAX's takeover of IDR in 1999 (Lijnen Hr, 2001).
Pharmacology and Clinical Studies
Efegatran (LY294468) was investigated as a parenteral anticoagulant for acute coronary syndromes. It showed dose-dependent anticoagulation in animal and human studies, and was effective as an adjunctive anticoagulant during thrombolysis in dogs, without increasing bleeding risk. However, its clinical studies in unstable angina and acute myocardial infarction did not demonstrate significant advantages over existing therapies (Jackson et al., 1996).
Comparative Efficacy Studies
Efegatran was compared with other anticoagulants like heparin in acute myocardial infarction treatments. One multicenter study showed no clear advantage of efegatran over heparin as an adjunct to thrombolysis for acute MI, although some improvement in time to reperfusion was noted (Bengtson et al., 2002).
Antithrombotic Assessment in Combination Therapy
The antithrombotic effects of efegatran combinedwith the glycoprotein IIb-IIIa receptor antagonist 7E3 were assessed in a canine model of coronary artery thrombosis. This study found that the combination of efegatran and 7E3 maintained better vessel patency compared to other groups, including those treated with efegatran alone, heparin, or 7E3+heparin. This suggests enhanced antithrombotic efficacy of efegatran in combination therapy (Shetler et al., 1996).
Efegatran's Role in Unstable Angina
A study on efegatran's efficacy in patients with unstable angina compared different doses of efegatran sulfate to heparin. While efegatran demonstrated dose-dependent ex vivo anticoagulant activity and was found to be easier to administer than heparin, it did not suppress myocardial ischemia more effectively than heparin. No clinical benefits of efegatran over heparin were apparent, indicating its limited advantage in this application (Klootwijk et al., 1999).
Comparative Studies on Anticoagulant Actions
Efegatran, along with other site-directed thrombin inhibitors like argatroban and hirulog, was compared for its anticoagulant efficacy in vitro. These studies found that while efegatran and others had concentration-dependent anticoagulant effects in human plasma, there were differences in their mechanisms of thrombin inhibition and relative efficacy compared to agents like hirudin (Callas et al., 1995).
Mechanism of Action
properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLWQUWUNBAOO-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
126721-07-1 (sulfate) | |
Record name | Efegatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20909748 | |
Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Efegatran | |
CAS RN |
105806-65-3 | |
Record name | Efegatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFEGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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